3-(2-((4-Fluorophenyl)amino)ethyl)phenol

Description

Chemical Nomenclature and Synonyms

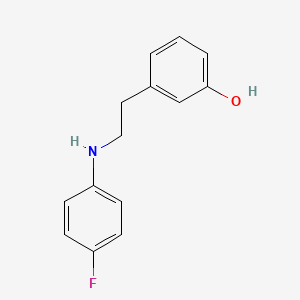

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official designation being 3-[2-(4-fluoroanilino)ethyl]phenol. This nomenclature precisely describes the structural arrangement wherein a phenol group is connected via a two-carbon ethylene chain to a 4-fluoroaniline moiety. The compound is catalogued in major chemical databases under multiple synonymous names, reflecting variations in nomenclature conventions and systematic naming approaches.

The Chemical Abstracts Service has assigned this compound the registry number 885270-39-3, which serves as its unique identifier across chemical databases and literature. Additional synonymous designations include 3-[2-(4-FLUORO-PHENYLAMINO)-ETHYL]-PHENOL and 3-[2-(4-fluoroanilino)ethyl]phenol, both of which maintain the essential structural description while employing different formatting conventions. The compound also appears in specialized databases under the identifier DTXSID20696005 within the United States Environmental Protection Agency's Distributed Structure-Searchable Toxicity Database.

Molecular databases such as PubChem have catalogued this compound under the accession number 53407722, providing comprehensive structural and property information. The Molecular Design Limited registry system assigns it the number MFCD04114496, facilitating cross-referencing across various chemical information systems. These multiple identification systems ensure unambiguous compound recognition across different research contexts and geographical regions.

Molecular Formula and Weight

The molecular formula of 3-(2-((4-Fluorophenyl)amino)ethyl)phenol is C₁₄H₁₄FNO, indicating a composition of fourteen carbon atoms, fourteen hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom. This formula reflects the compound's aromatic character through its substantial carbon content while highlighting the presence of heteroatoms that contribute to its chemical reactivity and biological activity potential.

The molecular weight calculations yield values of 231.26 grams per mole according to PubChem computational methods, with alternative commercial sources reporting 231.27 grams per mole. These slight variations reflect different computational approaches and rounding conventions used by various chemical information systems. The molecular weight places this compound within the range typical for small organic molecules used in pharmaceutical and materials research.

The International Chemical Identifier string for this compound is InChI=1S/C14H14FNO/c15-12-4-6-13(7-5-12)16-9-8-11-2-1-3-14(17)10-11/h1-7,10,16-17H,8-9H2, providing a unique computational representation of its structure. The corresponding Simplified Molecular Input Line Entry System notation is C1=CC(=CC(=C1)O)CCNC2=CC=C(C=C2)F, offering an alternative linear representation suitable for database searches and computational applications.

Historical Context and Discovery

The documented history of 3-(2-((4-Fluorophenyl)amino)ethyl)phenol in chemical literature begins with its initial cataloguing in the PubChem database on October 30, 2011. This entry represents the compound's formal recognition within major chemical information systems, marking its establishment as a distinct chemical entity worthy of systematic study and characterization. The database record indicates most recent modifications on May 24, 2025, suggesting ongoing research interest and continuous updating of associated chemical information.

The compound's emergence in chemical literature coincides with broader developments in fluorinated aromatic chemistry during the early twenty-first century. This period witnessed increased interest in fluorine-containing organic molecules due to their unique properties in pharmaceutical applications, materials science, and synthetic chemistry. The specific structural features of 3-(2-((4-Fluorophenyl)amino)ethyl)phenol, combining fluoroaniline and phenol functionalities, reflect contemporary research directions focused on developing compounds with enhanced biological activity and improved physicochemical properties.

Commercial availability of this compound through specialized chemical suppliers indicates its recognition as a valuable research tool and synthetic intermediate. The maintenance of high purity specifications, typically 98% or greater, demonstrates the compound's importance in applications requiring precise chemical composition. Current research applications span multiple domains, including synthetic organic chemistry, materials science, and pharmaceutical research, where the compound serves both as a target molecule for synthetic methodology development and as a building block for more complex structures.

The compound's continued presence in updated chemical databases and ongoing modifications to its database entries suggest sustained research interest and potential for future applications. Its structural characteristics make it particularly relevant for studies investigating fluorine effects on molecular properties, intermolecular interactions, and biological activity, positioning it as a valuable tool for advancing understanding of structure-activity relationships in fluorinated organic compounds.

Properties

IUPAC Name |

3-[2-(4-fluoroanilino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c15-12-4-6-13(7-5-12)16-9-8-11-2-1-3-14(17)10-11/h1-7,10,16-17H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZIVUFMVMXEJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCNC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696005 | |

| Record name | 3-[2-(4-Fluoroanilino)ethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-39-3 | |

| Record name | 3-[2-(4-Fluoroanilino)ethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key Observations :

- HL1 demonstrates the importance of the aminoethylphenol motif in forming multinuclear metal complexes, whereas 3-(2-((4-Fluorophenyl)amino)ethyl)phenol’s simpler structure may limit such coordination diversity.

- Fluorophenyl acrylates () prioritize electronic effects (e.g., electron-withdrawing fluorine) for reactivity, unlike the dual H-bonding capacity of the phenol-amine system.

Functional Analogues

- Bupropion and Methylphenidate (): These monoamine uptake inhibitors share indirect functional similarity via amine-mediated neurotransmitter modulation. However, 3-(2-((4-Fluorophenyl)amino)ethyl)phenol lacks the bulky aromatic systems critical for cocaine-like reinforcing effects.

- Natural Phenolic Derivatives (): Compounds like dihydrogrossamide () and lignans () exhibit antioxidant/osteogenic activity due to polyphenolic structures. The fluorophenyl group in 3-(2-((4-Fluorophenyl)amino)ethyl)phenol may enhance bioavailability compared to non-fluorinated analogues.

Comparative Physicochemical and Pharmacological Data

Notable Findings:

- Synthetic Flexibility: 3-(2-((4-Fluorophenyl)amino)ethyl)phenol’s amine and phenol groups allow for derivatization (e.g., acetylation, Schiff base formation), similar to intermediates in and .

- Pharmacological Potential: Fluorinated aromatic amines in (e.g., FUB-144) show CNS activity, suggesting possible neuropharmacological applications for the target compound.

Preparation Methods

Nucleophilic Substitution Approach

A common method involves the reaction of 3-(2-bromoethyl)phenol with 4-fluoroaniline under basic conditions:

- Reagents and conditions : 3-(2-bromoethyl)phenol is reacted with 4-fluoroaniline in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., dimethylformamide, DMF) at elevated temperatures (80–120°C).

- Mechanism : The nucleophilic amino group of 4-fluoroaniline attacks the electrophilic carbon bearing the bromide, displacing the bromide ion and forming the desired secondary amine linkage.

- Yield and purification : The reaction typically proceeds with moderate to good yields (60–85%). Purification is achieved by column chromatography using solvents such as dichloromethane/methanol mixtures.

Reductive Amination Route

Alternatively, a reductive amination strategy can be employed:

- Step 1: Aldehyde formation : 3-(2-hydroxyethyl)phenol is oxidized to 3-(2-formylethyl)phenol using mild oxidants like PCC (pyridinium chlorochromate).

- Step 2: Reductive amination : The aldehyde is reacted with 4-fluoroaniline in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an organic solvent (e.g., dichloromethane or methanol).

- Step 3: Work-up and purification : After completion, the reaction mixture is quenched, extracted, and purified by chromatography.

- Advantages : This method allows for selective formation of the secondary amine and often gives higher purity products.

Data Table Summarizing Preparation Conditions and Yields

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-(2-bromoethyl)phenol + 4-fluoroaniline | K2CO3 or NaH, DMF, 80–120°C, 12–24 h | 60–85 | Straightforward, moderate yield |

| Reductive Amination | 3-(2-formylethyl)phenol + 4-fluoroaniline | NaBH(OAc)3 or NaCNBH3, DCM/MeOH, RT, 12–24 h | 70–90 | Higher selectivity, cleaner product |

Research Findings and Optimization Notes

- Effect of solvent and base : Polar aprotic solvents such as DMF or DMSO enhance nucleophilicity and reaction rates in substitution reactions. Strong bases like sodium hydride improve deprotonation of the amine, facilitating substitution.

- Temperature control : Elevated temperatures increase reaction rates but may lead to side reactions; thus, optimization around 80–100°C is common.

- Reductive amination selectivity : Using sodium triacetoxyborohydride is preferred over sodium cyanoborohydride due to milder conditions and fewer side products.

- Purification challenges : The phenolic hydroxyl group can lead to hydrogen bonding and tailing in chromatography; adding small amounts of acid or base in eluent can improve separation.

- Scale-up considerations : Both methods are scalable, but reductive amination offers better control over by-products, making it more suitable for larger scale synthesis.

Q & A

Q. What are the recommended synthetic routes for 3-(2-((4-Fluorophenyl)amino)ethyl)phenol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via reductive amination between 3-(2-aminoethyl)phenol and 4-fluorobenzaldehyde, followed by catalytic hydrogenation (e.g., H₂/Pd-C in ethanol). Alternatively, nucleophilic substitution using 2-(4-fluorophenylamino)ethyl bromide with 3-hydroxyphenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) is viable. Optimize yields by controlling reaction temperature (60–80°C), pH (neutral to slightly basic), and inert atmosphere (N₂/Ar). Monitor progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) and purify via column chromatography (SiO₂, gradient elution) .

Q. What spectroscopic techniques are most effective for characterizing 3-(2-((4-Fluorophenyl)amino)ethyl)phenol, and what key spectral features should researchers anticipate?

- Methodological Answer : Use ¹H NMR (δ 6.6–7.2 ppm for aromatic protons; δ 5.2–5.5 ppm for NH; δ 2.7–3.1 ppm for ethyl CH₂), ¹³C NMR (δ 115–160 ppm for aromatic carbons; δ 40–50 ppm for ethyl CH₂), and FTIR (broad -OH stretch at 3400 cm⁻¹; C-F vibration at 1220 cm⁻¹). LC-MS (ESI+) should show [M+H]⁺ at m/z 246.1. Confirm purity via HPLC (C18 column, acetonitrile/water 60:40) with retention time ~8.2 min .

Q. What are the documented biological targets and associated signaling pathways modulated by this compound in pharmacological studies?

- Methodological Answer : Preliminary studies suggest activity at adrenergic receptors (α₁/β₂ subtypes) and serotonin transporters (SERT). Assess binding affinity via radioligand displacement assays (³H-prazosin for α₁; ³H-citalopram for SERT). Pathway analysis (cAMP ELISA, Ca²⁺ flux assays) reveals modulation of Gαs-coupled signaling and downstream CREB phosphorylation. Validate using receptor knockout cell lines .

Q. What are the critical stability considerations for this compound under various storage conditions, and how should degradation products be characterized?

- Methodological Answer : Store at -20°C under argon to prevent oxidation of the phenol group and hydrolysis of the amine. Degradation products (e.g., quinone derivatives from oxidation) are detectable via HPLC-DAD (new peaks at 254 nm). Characterize using HRMS (Q-TOF) and ²D NMR (COSY, HSQC) to identify structural alterations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different in vitro models?

- Methodological Answer : Conduct meta-analysis accounting for variables:

- Cell line specificity : Compare neuronal (SH-SY5Y) vs. non-neuronal (HEK293) models.

- Assay conditions : Standardize concentrations (10 nM–10 µM), exposure times (24–48 hr), and serum-free media.

- Orthogonal validation : Pair radioligand binding with functional assays (e.g., cAMP accumulation for GPCR activity). Use machine learning (partial least squares regression) to identify confounding factors .

Q. What strategies are recommended for improving aqueous solubility without compromising biological activity?

- Methodological Answer :

- Prodrug design : Introduce phosphate esters at the phenol group (cleaved in vivo by phosphatases).

- Co-solvent systems : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes.

- Structural analogs : Replace the ethyl linker with a polyethylene glycol (PEG) spacer. Validate solubility via shake-flask method (UV-Vis at λmax 275 nm) and activity via dose-response curves .

Q. How should researchers design controlled experiments to differentiate between direct target engagement and off-target effects?

- Methodological Answer :

- CRISPR-Cas9 knockouts : Generate cell lines lacking putative targets (e.g., ADRA1A, SLC6A4).

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) to confirm direct interactions.

- Transcriptomic profiling : Use RNA-seq to identify off-target pathway activation (e.g., MAPK, NF-κB). Cross-reference with Chemoproteomics (activity-based protein profiling) .

Q. What computational approaches are suitable for predicting conformational dynamics in solution, and how do these models correlate with experimental data?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate in explicit solvent (water/ethanol) using OPLS-AA force field (100 ns trajectories). Analyze dominant conformers with RMSD clustering.

- NOESY NMR : Compare experimental through-space correlations (e.g., ethyl-phenol proximity) with MD-predicted distances.

- Quantum Mechanics (QM) : Calculate rotational barriers of the ethylamino linker (B3LYP/6-31G*). Validate via variable-temperature NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.